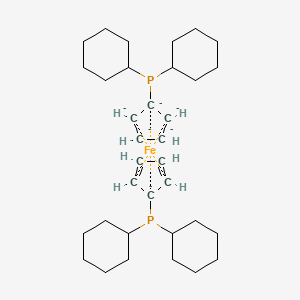
Dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane;dicyclohexyl(cyclopentyl)phosphane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(dicyclohexylphosphino)ferrocene: is an organophosphorus compound that serves as a ligand in various catalytic reactions. It contains a ferrocene moiety in its backbone, which is a sandwich compound consisting of two cyclopentadienyl anions bound to a central iron atom. This compound is particularly notable for its use in homogeneous catalysis, where it facilitates a range of chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Bis(dicyclohexylphosphino)ferrocene can be synthesized by treating dilithioferrocene with chlorodicyclohexylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
Step 1: Preparation of dilithioferrocene by reacting ferrocene with n-butyllithium in the presence of TMEDA (tetramethylethylenediamine).
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with optimizations for scale, such as using larger reactors and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Bis(dicyclohexylphosphino)ferrocene undergoes various types of reactions, primarily serving as a ligand in catalytic processes:
Oxidation and Reduction: It can participate in redox reactions, although its primary role is as a ligand rather than a reactant.
Substitution: It forms complexes with metals, facilitating substitution reactions in catalytic cycles.
Common Reagents and Conditions:
Palladium Catalysts: Often used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Ruthenium Catalysts: Utilized in ruthenium-catalyzed alcohol-allene C-C coupling reactions.
Major Products:
Oxindoles: Formed via palladium-catalyzed synthesis.
Aryl Chlorides: Produced through palladium-catalyzed alkoxycarbonylation.
Scientific Research Applications
1,1’-Bis(dicyclohexylphosphino)ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various catalytic processes, including cross-coupling reactions and hydroaminocarbonylation.
Biology and Medicine: While its direct applications in biology and medicine are limited, its role in synthesizing complex organic molecules can indirectly contribute to pharmaceutical research.
Industry: Employed in the synthesis of fine chemicals and materials, including polymers and advanced materials
Mechanism of Action
The compound acts primarily as a ligand, coordinating with metal centers to form complexes that facilitate catalytic reactions. The ferrocene moiety provides stability and electronic properties that enhance the reactivity of the metal center. The dicyclohexylphosphino groups offer steric and electronic effects that influence the selectivity and efficiency of the catalytic process .
Comparison with Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another ferrocene-based ligand with phenyl groups instead of dicyclohexyl groups.
1,2-Bis(dicyclohexylphosphino)ethane: A similar ligand with an ethane backbone instead of a ferrocene moiety
Uniqueness: 1,1’-Bis(dicyclohexylphosphino)ferrocene is unique due to its combination of steric bulk and electronic properties provided by the dicyclohexylphosphino groups. This makes it particularly effective in certain catalytic reactions where other ligands may not perform as well .
Properties
Molecular Formula |
C34H52FeP2-6 |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane;dicyclohexyl(cyclopentyl)phosphane;iron |
InChI |
InChI=1S/2C17H26P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*7-8,13-16H,1-6,9-12H2;/q-5;-1; |
InChI Key |
IWIBTMSJFYBZRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)[C-]3[CH-][CH-][CH-][CH-]3.C1CCC(CC1)P(C2CCCCC2)[C-]3C=CC=C3.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















